molecular formula C9H15NO3 B14486354 Methyl 2-acetamido-4-methylpent-2-enoate CAS No. 66299-28-3

Methyl 2-acetamido-4-methylpent-2-enoate

Cat. No.: B14486354
CAS No.: 66299-28-3
M. Wt: 185.22 g/mol
InChI Key: IZGZKVOFEFEJTR-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-methylpent-2-enoate is an organic compound with a complex structure that includes an acetamido group and a methylpent-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-methylpent-2-enoate typically involves the reaction of methyl 2-bromo-4-methylpent-2-enoate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamido group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-acetamido-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which Methyl 2-acetamido-4-methylpent-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-4-methylpent-2-enoate: A structurally similar compound with different functional groups.

    Methyl 2,2-dimethylpent-4-enoate: Another related compound with variations in the alkyl chain and functional groups.

Uniqueness

Methyl 2-acetamido-4-methylpent-2-enoate is unique due to the presence of both the acetamido group and the methylpent-2-enoate moiety, which confer distinct chemical and biological properties

Properties

CAS No.

66299-28-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-acetamido-4-methylpent-2-enoate

InChI

InChI=1S/C9H15NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h5-6H,1-4H3,(H,10,11)

InChI Key

IZGZKVOFEFEJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)OC)NC(=O)C

Origin of Product

United States

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